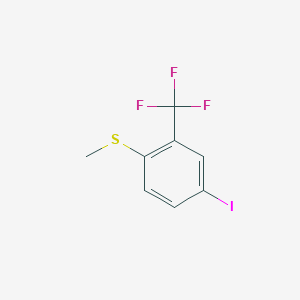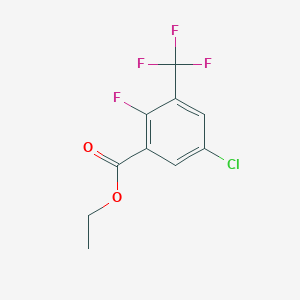
4-Ethynyl-2,5-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H10O3 It is a benzaldehyde derivative characterized by the presence of an ethynyl group at the 4-position and two methoxy groups at the 2 and 5 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-dimethoxybenzaldehyde typically involves the formylation of 4-ethynyl-2,5-dimethoxybenzene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Ethynyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form substituted alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) in an inert atmosphere.
Major Products Formed
Oxidation: 4-Ethynyl-2,5-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted alkynes depending on the aryl halide used.
科学研究应用
4-Ethynyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Ethynyl-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological effects. The methoxy groups may influence the compound’s solubility and interaction with biological membranes.
相似化合物的比较
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
4-Ethynylbenzaldehyde: Lacks the methoxy groups, which may affect its solubility and biological activity.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group, leading to different chemical reactivity and applications.
Uniqueness
4-Ethynyl-2,5-dimethoxybenzaldehyde is unique due to the combination of its ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and therapeutic agents.
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
4-ethynyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h1,5-7H,2-3H3 |
InChI 键 |
LCFPHQPYGQHNSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C=O)OC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)


![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)








